molecular formula C14H19NO4 B12079753 (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine

Cat. No.: B12079753
M. Wt: 265.30 g/mol
InChI Key: APDPVSVYWSMCJA-UHFFFAOYSA-N
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Description

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group. It is often used in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine typically involves the reaction of a chiral amino alcohol with a carbonyl compound. One common method is the condensation of ®-2-amino-2-methyl-1-propanol with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected amino alcohol. This intermediate is then reacted with formaldehyde to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The oxazolidine ring can be reduced to form an amino alcohol.

    Substitution: The Cbz protecting group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Hydrogenation using Pd/C in the presence of hydrogen gas is effective for deprotection.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino alcohols.

    Substitution: Free amines.

Scientific Research Applications

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antibiotics and antiviral agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine involves its ability to form stable intermediates and react with various nucleophiles and electrophiles. The oxazolidine ring provides a rigid framework that can enhance the selectivity and reactivity of the compound in chemical reactions. The Cbz protecting group offers stability and can be selectively removed under mild conditions, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine: The enantiomer of the compound, differing in the configuration at the chiral center.

    tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: A similar compound with a tert-butyl ester group instead of the Cbz group.

Uniqueness

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group. This combination provides distinct reactivity and stability, making it valuable in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

benzyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDPVSVYWSMCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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